Phénanthrènes et dérivés
Phenanthrenes and their derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by the presence of two benzene rings fused in a linear manner, forming a nine-membered ring. These compounds exhibit a diverse range of physical properties due to their unique structure, including varying melting points and solubilities. Phenanthrenes are known for their strong electronic transitions, which contribute to their distinctive absorption spectra in ultraviolet (UV) and visible light regions.
Chemically, phenanthrene can undergo various reactions such as electrophilic aromatic substitution at meta and para positions due to the presence of electron-donating groups. Its derivatives, including substituted phenanthrenes, are widely used in organic synthesis and chemical industry for their structural diversity and reactivity. These compounds have found applications in areas such as dye manufacturing, pharmaceuticals, and materials science, owing to their inherent properties and potential for modification.
Additionally, due to concerns over environmental pollution, the study of phenanthrene derivatives has expanded into understanding their ecological impact and developing methodologies for degradation and remediation strategies. The versatile nature of phenanthrenes makes them an interesting subject in both academic research and industrial applications.

Structure | Nom chimique | CAS | Le MF |
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8,9-dimethylbenzo[a]anthracene | 58430-00-5 | C20H16 |
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6-Methylbenzaanthracene | 316-14-3 | C19H14 |
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1-(phenanthren-9-yl)-2-phenylethane-1,2-dione | 1107651-88-6 | C22H14O2 |
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2-Picenecarboxylic acid | 118172-80-8 | C23H14O2 |
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N,N-Dioctyl-1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride | 872005-48-6 | C80H90N2O8 |
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Oxirane,2-benz[a]anthracen-7-yl- | 61695-72-5 | C20H14O |
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Corannulene | 5821-51-2 | C20H10 |
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Wilforic acid A | 193684-74-1 | C29H42O4 |
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Phenanthrene,9-ethynyl- | 32870-98-7 | C16H10 |
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Benz[a]anthracene,8,9-dihydro- | 60968-17-4 | C18H14 |
Littérature connexe
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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5. Book reviews
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